molecular formula C13H19N3O2 B1628518 N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide CAS No. 937630-96-1

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide

Cat. No.: B1628518
CAS No.: 937630-96-1
M. Wt: 249.31 g/mol
InChI Key: AFNWPNDELCUDIR-UHFFFAOYSA-N
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Description

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide is an organic compound that features a morpholine ring and an amino group attached to a phenyl ring

Scientific Research Applications

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its specific properties. For example, acetanilide is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions for research on “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its properties and potential applications. For example, there is ongoing research into the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide typically involves the reaction of 3-aminoacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields, as well as the use of automated systems to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)propanamide: Similar structure but lacks the morpholine ring.

    3-Aminoacetophenone: Precursor in the synthesis of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide.

    Morpholine derivatives: Compounds containing the morpholine ring with different substituents.

Uniqueness

This compound is unique due to the combination of the morpholine ring and the amino group attached to the phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-aminophenyl)-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWPNDELCUDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588363
Record name N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937630-96-1
Record name N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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